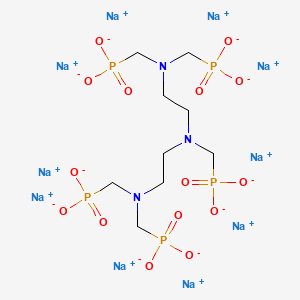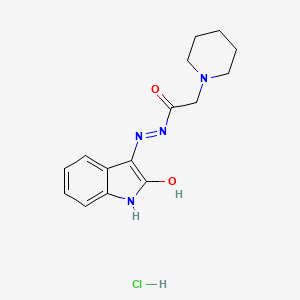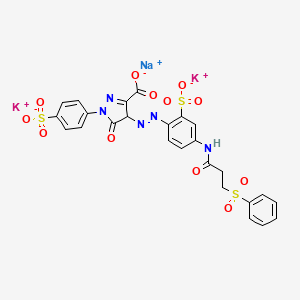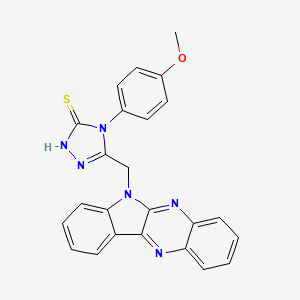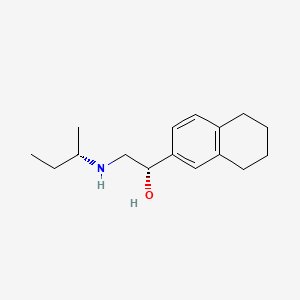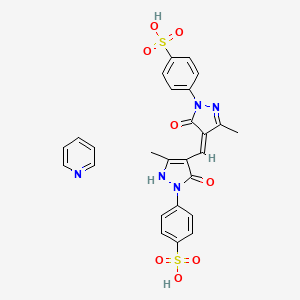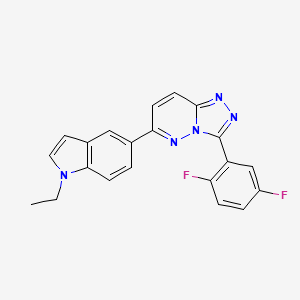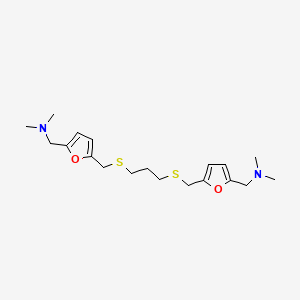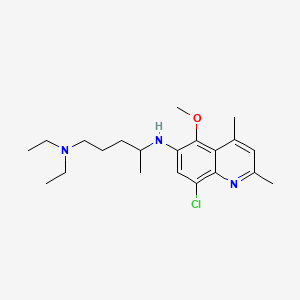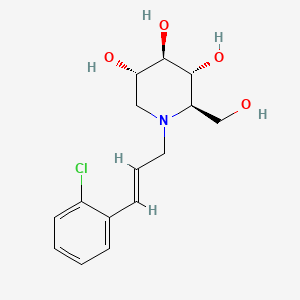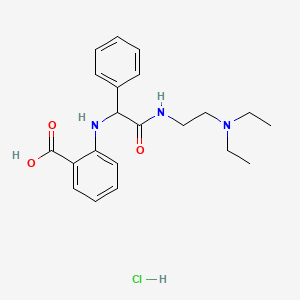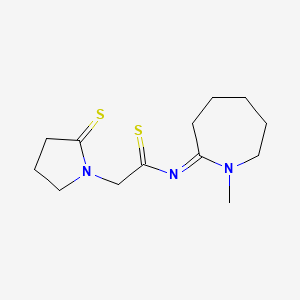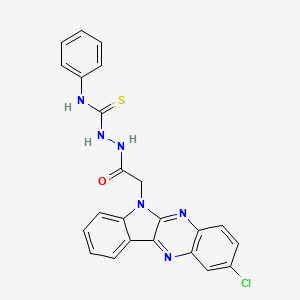
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 2-chloro-, 2-((phenylamino)thioxomethyl)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 2-chloro-, 2-((phenylamino)thioxomethyl)hydrazide is a complex heterocyclic compound that belongs to the indoloquinoxaline family. These compounds are known for their diverse pharmacological activities, including anticancer, antiviral, and multidrug resistance modulating properties . The unique structure of this compound allows it to interact with DNA and proteins, making it a valuable scaffold for drug design and development .
Preparation Methods
The synthesis of 6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 2-chloro-, 2-((phenylamino)thioxomethyl)hydrazide typically involves the condensation of isatin or its derivatives with o-phenylenediamine in the presence of glacial acetic acid or hydrochloric acid . The reaction is carried out under reflux conditions to form the indoloquinoxaline core. Subsequent functionalization with chloroacetic acid and phenylamino thioxomethyl hydrazide introduces the desired substituents . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with higher yields and purity .
Chemical Reactions Analysis
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 2-chloro-, 2-((phenylamino)thioxomethyl)hydrazide undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like sodium borohydride can convert nitro groups to amino groups.
Substitution: Halogenation and alkylation reactions can introduce different substituents on the indole or quinoxaline rings.
Cyclization: The compound can undergo cyclization reactions to form polycyclic structures.
Common reagents used in these reactions include dimethyl sulfate, sodium perchlorate, and hydrobromic acid . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 2-chloro-, 2-((phenylamino)thioxomethyl)hydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing novel heterocyclic compounds with potential biological activities.
Biology: Acts as a DNA intercalating agent, disrupting DNA replication and transcription processes.
Medicine: Investigated for its anticancer and antiviral properties, showing potential as a therapeutic agent.
Industry: Utilized in the development of optoelectronic devices due to its unique electronic properties.
Mechanism of Action
The primary mechanism of action of 6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 2-chloro-, 2-((phenylamino)thioxomethyl)hydrazide involves DNA intercalation . The compound inserts itself between DNA base pairs, disrupting the helical structure and interfering with essential processes like DNA replication and transcription . This leads to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may interact with proteins involved in multidrug resistance, modulating their activity and enhancing the efficacy of other therapeutic agents .
Comparison with Similar Compounds
Similar compounds to 6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 2-chloro-, 2-((phenylamino)thioxomethyl)hydrazide include:
Ellipticine: A naturally occurring alkaloid with a similar indole-quinoxaline structure, known for its anticancer properties.
NCA0424: A 6H-indolo(2,3-b)quinoxaline derivative with strong DNA binding affinity and anticancer activity.
B-220: Another derivative with significant multidrug resistance modulating activity.
The uniqueness of this compound lies in its specific substituents, which enhance its pharmacological properties and make it a versatile compound for various applications .
Properties
CAS No. |
109322-11-4 |
|---|---|
Molecular Formula |
C23H17ClN6OS |
Molecular Weight |
460.9 g/mol |
IUPAC Name |
1-[[2-(2-chloroindolo[2,3-b]quinoxalin-6-yl)acetyl]amino]-3-phenylthiourea |
InChI |
InChI=1S/C23H17ClN6OS/c24-14-10-11-17-18(12-14)26-21-16-8-4-5-9-19(16)30(22(21)27-17)13-20(31)28-29-23(32)25-15-6-2-1-3-7-15/h1-12H,13H2,(H,28,31)(H2,25,29,32) |
InChI Key |
KCNWDGMGUHWQQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NNC(=O)CN2C3=CC=CC=C3C4=NC5=C(C=CC(=C5)Cl)N=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


